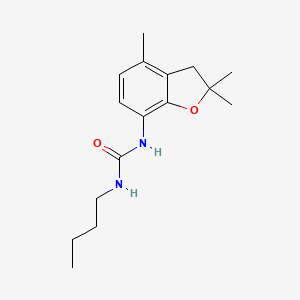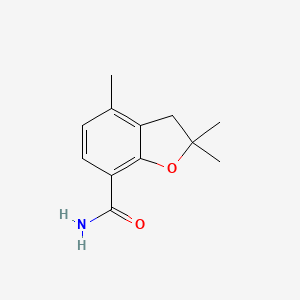![molecular formula C10H18N2O2 B3160893 N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide CAS No. 866154-95-2](/img/structure/B3160893.png)
N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide
Overview
Description
N-methyl-1-oxa-4-azaspiro[45]decane-4-carboxamide is a unique chemical compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the metal-catalyzed oxidative cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide to form the spirocyclic structure . The reaction conditions often include the use of bis(acetoxy)iodobenzene as an oxidizing agent and tetrakis(acetonitrile)copper(I) perchlorate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as 1-oxo-4-azaspiro deca-6,9-diene-3,8-dione.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include bis(acetoxy)iodobenzene for oxidation and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to optimize yield and purity.
Major Products
Scientific Research Applications
N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane:
1-thia-4-azaspiro[4.5]decane-3-carboxylic acid: Another spirocyclic compound with unique properties and applications.
2-azaspiro[4.5]decane-1,3-dione: A related compound with different functional groups and reactivity.
Uniqueness
N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure offers avenues for drug discovery, biomaterial synthesis, and more.
Properties
IUPAC Name |
N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-9(13)12-7-8-14-10(12)5-3-2-4-6-10/h2-8H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELBUSZJUHTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCOC12CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B3160812.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B3160816.png)
![2-(4-Fluorophenoxy)-1-{6-[1-(4-fluorophenoxy)ethyl]pyridin-3-YL}propan-1-one](/img/structure/B3160817.png)





![N-[(3,4-dichlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B3160884.png)


![5-nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine](/img/structure/B3160899.png)
![2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine](/img/structure/B3160901.png)
![1-[(4-Fluorophenyl)methyl]-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one](/img/structure/B3160903.png)
